molecular formula C11H8N2O2 B13926137 2-(Pyrimidin-4-yl)benzoic acid

2-(Pyrimidin-4-yl)benzoic acid

Cat. No.: B13926137
M. Wt: 200.19 g/mol
InChI Key: NFGNNSSFOGRWAJ-UHFFFAOYSA-N
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Description

2-(Pyrimidin-4-yl)benzoic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzoic acid moiety substituted with a pyrimidine ring at the 4-position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-4-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication and repair, leading to its potential anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Pyrimidin-4-yl)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2-pyrimidin-4-ylbenzoic acid

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-4-2-1-3-8(9)10-5-6-12-7-13-10/h1-7H,(H,14,15)

InChI Key

NFGNNSSFOGRWAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NC=C2)C(=O)O

Origin of Product

United States

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